

(5-(Trifluoromethyl)pyridin-2-yl)methanol

chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-(Trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B151743

[Get Quote](#)

Technical Guide: (5-(Trifluoromethyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **(5-(Trifluoromethyl)pyridin-2-yl)methanol** (CAS No: 31181-84-7). This compound is a critical building block in medicinal and agricultural chemistry, valued for the unique electronic properties and metabolic stability conferred by its trifluoromethyl-substituted pyridine scaffold.

Chemical and Physical Properties

(5-(Trifluoromethyl)pyridin-2-yl)methanol is a versatile chemical intermediate.^{[1][2]} Its physical state can vary from an off-white or light brown solid to a yellow or colorless oil, likely depending on purity.^[3] It is soluble in common organic solvents but has limited solubility in water.^[2]

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	31181-84-7	[3]
Molecular Formula	C ₇ H ₆ F ₃ NO	[1] [4]
Molecular Weight	177.12 g/mol	[1] [4]
Appearance	Off-white solid to light brown/colorless oil	[1] [2] [3]
Boiling Point	160-162 °C	[2]
	215.5 ± 35.0 °C (Predicted)	
pKa	13.16 ± 0.10 (Predicted)	[2]
Density	1.362 ± 0.06 g/cm ³ (Predicted)	

| Storage | Store at 0-8 °C, under inert gas |[\[1\]](#) |

Table 2: Computed Properties

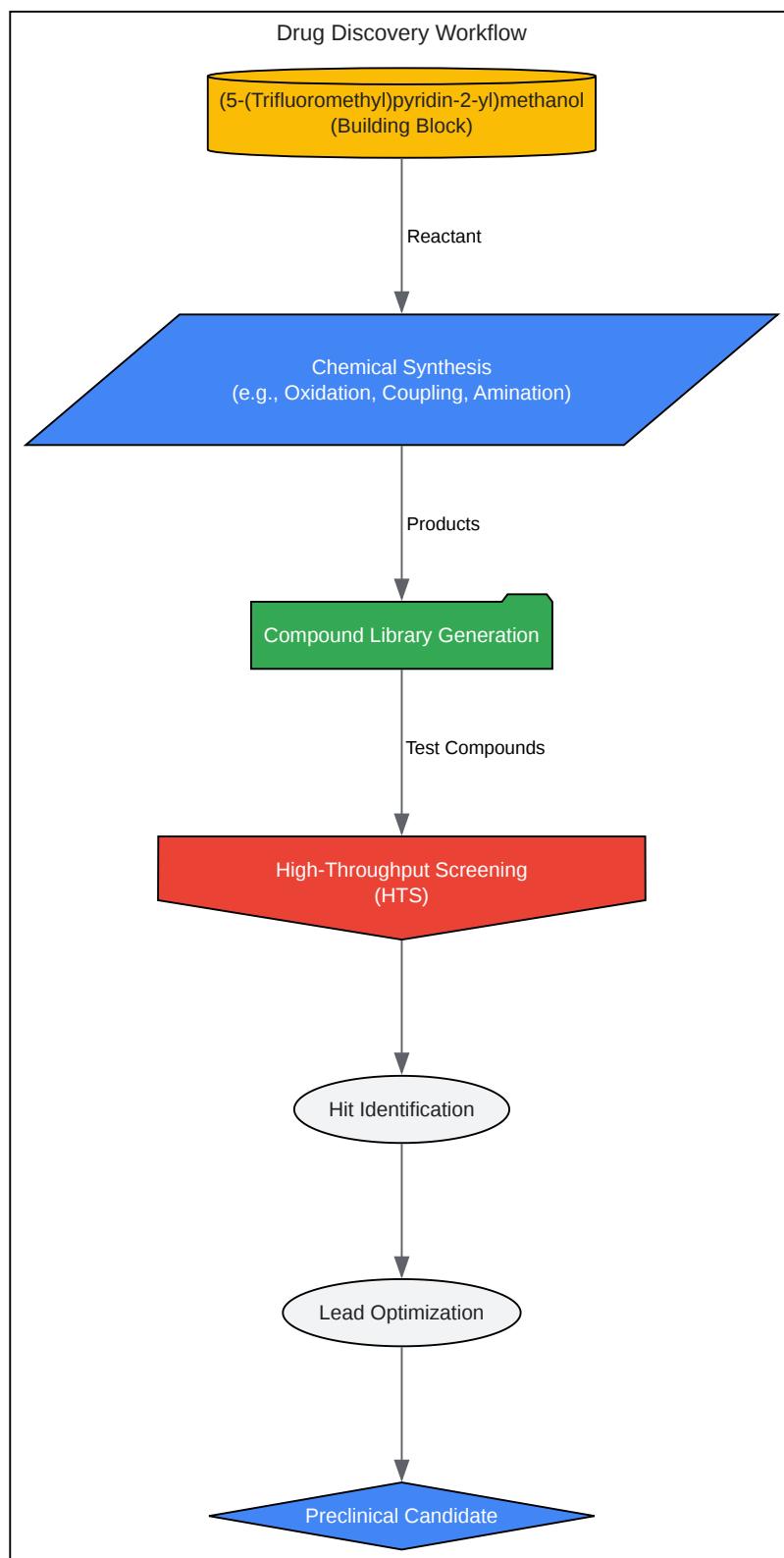
Property	Value	Source(s)
XLogP3	0.9	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	1	[4]
Topological Polar Surface Area	33.1 Å ²	[4]

| Monoisotopic Mass | 177.04014830 Da |[\[4\]](#) |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the compound.

Table 3: Spectroscopic Data


Technique	Data	Source(s)
¹ H NMR	(400 MHz, CDCl ₃) δ (ppm): 8.82 (s, 1H), 7.90-7.92 (m, 1H), 7.40-7.42 (m, 1H), 4.82-4.83 (m, 2H), 3.44-3.46 (m, 1H)	[3]

| LC-MS (ESI) | m/z: 178 [M+H]⁺ | [3] |

Reactivity and Applications

The primary alcohol of **(5-(Trifluoromethyl)pyridin-2-yl)methanol** is a key functional group for synthetic transformations. A common reaction is its oxidation to the corresponding aldehyde, 5-(trifluoromethyl)pyridine-2-carbaldehyde, a precursor for imines, further coupling reactions, or reductive aminations. The trifluoromethyl group enhances the metabolic stability and modulates the biological activity of derivative compounds, making this a favored structural motif in drug discovery.[1]

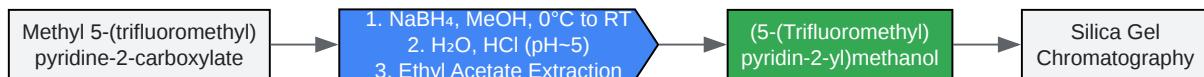
This building block is instrumental in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the development of agrochemicals like herbicides and fungicides.[1][5] The trifluoromethylpyridine core is found in various biologically active molecules, demonstrating its importance as a pharmacophore.

[Click to download full resolution via product page](#)

Caption: Role of the title compound in a typical drug discovery pipeline.

Experimental Protocols

The following sections detail common experimental procedures involving **(5-(Trifluoromethyl)pyridin-2-yl)methanol**.


Synthesis via Reduction

A standard method for synthesizing the title compound is the reduction of its corresponding ester, methyl 5-(trifluoromethyl)pyridine-2-carboxylate.

Protocol:

- Reaction Setup: Dissolve methyl 5-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq) in methanol (approx. 15 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer.
- Cooling: Place the flask in an ice bath to cool the solution to 0 °C.
- Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (2.0 eq) to the cooled solution in one portion.
- Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up (Quenching & Extraction):
 - Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
 - Dilute the residue with water and acidify to a pH of ~5 using 1N hydrochloric acid (HCl).
 - Extract the aqueous layer with ethyl acetate (3x volumes).
- Purification:
 - Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).
 - Filter the mixture and concentrate the filtrate under reduced pressure.

- Purify the resulting crude product by silica gel column chromatography to yield **(5-(Trifluoromethyl)pyridin-2-yl)methanol** as a colorless oil.[3]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the reduction of the parent ester.

General Protocol for Oxidation to Aldehyde

The primary alcohol can be oxidized to 5-(trifluoromethyl)pyridine-2-carbaldehyde using various methods. A common and mild procedure involves using Dess-Martin periodinane (DMP).

Protocol:

- Reaction Setup: Dissolve **(5-(Trifluoromethyl)pyridin-2-yl)methanol** (1.0 eq) in dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Addition: Add Dess-Martin periodinane (1.2-1.5 eq) to the solution portion-wise at room temperature.
- Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
- Work-up:
 - Upon completion, dilute the reaction mixture with diethyl ether.
 - Pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO_3) containing sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to quench the excess DMP.
 - Stir vigorously until the layers are clear.
 - Separate the organic layer, and extract the aqueous layer with additional DCM.

- Purification:
 - Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
 - Concentrate the solvent under reduced pressure. The crude aldehyde can be used directly or purified further by silica gel chromatography.

Analytical Method: Purity Determination by RP-HPLC

The purity of **(5-(Trifluoromethyl)pyridin-2-yl)methanol** is typically assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
 - Example Gradient: Start with 10% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation:
 - Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
 - Perform serial dilutions to create standards for calibration if quantitative analysis is required.
- Analysis: Inject the sample and integrate the peak area to determine purity as a percentage of the total area.

Safety and Handling

(5-(Trifluoromethyl)pyridin-2-yl)methanol is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.^[4] It causes skin and serious eye irritation.^[4]

Table 4: GHS Hazard Information

Hazard Code	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled

| H335 | May cause respiratory irritation |

Handling Precautions:

- Use only in a well-ventilated area or fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. (5-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL | 31181-84-7 [chemicalbook.com]
- 4. (5-(Trifluoromethyl)pyridin-2-yl)methanol | C7H6F3NO | CID 3820787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Visoka poslovna skola strukovnih studia : Virtual tour generated by Panotour [vs.vpsle.edu.rs]
- To cite this document: BenchChem. [(5-(Trifluoromethyl)pyridin-2-yl)methanol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151743#5-trifluoromethyl-pyridin-2-yl-methanol-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com